5-methanesulfonylfuran-2-carbaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
5-methylsulfonylfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S/c1-11(8,9)6-3-2-5(4-7)10-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATWEGNKOJBEPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 5-(Hydroxymethyl)furan-2-carbaldehyde (HMF) to Form 5-Methanesulfonylfuran-2-carbaldehyde
A key synthetic approach involves converting 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) into its corresponding sulfonate derivatives, including the mesylate (methanesulfonyl) analog. This method is described in detail in patent WO2014179156A1, which outlines a general procedure for preparing HMF sulfonates through reaction with sulfonyl halides and appropriate bases.
- Starting Material: 5-(hydroxymethyl)furan-2-carbaldehyde (HMF)
- Reagents: Methanesulfonyl halide (mesyl chloride or mesyl bromide) as the sulfonate source
- Bases: Either a nucleophilic base or a combination of a non-nucleophilic base and a nucleophile
- Solvent: Typically aqueous or organic solvents compatible with sulfonylation
- Reaction Conditions: Controlled temperature and time to optimize yield; yields typically range from 55% to 70%, with potential to reach 80%-90% under optimized conditions
- Mechanism: The hydroxymethyl group at the 5-position of HMF is converted into a methanesulfonyl ester, forming this compound
| Parameter | Details |
|---|---|
| HMF amount | 1.00 g (approx. 8.0 mmol) |
| Catalyst | 5% Pt/C (catalytic hydrogenation in some cases) |
| Base | Sodium bicarbonate (NaHCO3) |
| Solvent | Deionized water |
| Reaction vessel | 100 mL round-bottom flask with magnetic stir bar |
| Atmosphere | Air inlet with controlled ventilation |
| Reaction time | Variable (optimized for yield) |
| Yield | 55%-70%, up to 80%-90% with optimization |
This method efficiently produces this compound as a stable intermediate suitable for further chemical transformations.
Summary Table of Preparation Methods
Research Findings and Considerations
Reaction Control: The sulfonation of HMF to this compound requires careful control of reaction time and temperature to maximize yield and minimize side reactions such as over-sulfonation or degradation of the aldehyde group.
Catalyst Use: In some protocols, catalysts such as platinum on carbon (Pt/C) are employed to facilitate oxidation or other transformation steps related to the sulfonation process, enhancing selectivity and yield.
Purification: Post-reaction purification typically involves filtration, crystallization, or extraction to isolate the mesylated product with high purity, suitable for further synthetic applications.
Scalability: The described sulfonation methods are amenable to scale-up, making them practical for industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Methanesulfonylfuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the methanesulfonyl group under mild conditions.
Major Products
Oxidation: 5-Methanesulfonylfuran-2-carboxylic acid.
Reduction: 5-Methanesulfonylfuran-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methanesulfonylfuran-2-carbaldehyde is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 5-methanesulfonylfuran-2-carbaldehyde involves its reactive functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the methanesulfonyl group can participate in electrophilic substitution reactions. These interactions can affect molecular targets and pathways, making the compound useful in various biochemical assays and studies .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the furan-2-carbaldehyde backbone but differ in substituents at the 5-position, leading to distinct properties:
Biological Activity
5-Methanesulfonylfuran-2-carbaldehyde is a chemical compound that has garnered attention due to its diverse biological activities. This article outlines its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C6H7O3S
- Molecular Weight : 175.18 g/mol
This compound exhibits biological activity through various mechanisms:
- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.
- Antimicrobial Properties : Exhibits significant activity against a range of pathogens, including bacteria and fungi.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antioxidant | Scavenges free radicals and protects cells from oxidative damage |
| Anti-inflammatory | Inhibits the production of inflammatory mediators |
| Antimicrobial | Effective against various bacterial and fungal strains |
| Anticancer | Induces apoptosis in cancer cell lines and inhibits tumor growth |
1. Antioxidant Activity
A study demonstrated that this compound significantly reduced oxidative stress markers in vitro. The compound was shown to lower malondialdehyde (MDA) levels and increase glutathione (GSH) concentrations in human cell lines.
2. Anti-inflammatory Effects
In an animal model of arthritis, administration of the compound resulted in a marked decrease in joint swelling and pain. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals compared to controls.
3. Antimicrobial Efficacy
Research conducted on various bacterial strains showed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL, indicating potent antimicrobial activity.
4. Anticancer Potential
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound induced apoptosis through the activation of caspase pathways. The IC50 values for these cancer cells were determined to be approximately 25 µM, suggesting significant anticancer potential.
Q & A
Basic: What are the key synthetic routes for 5-methanesulfonylfuran-2-carbaldehyde, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves functionalization of the furan ring. A common approach is the oxidation of 5-(methylthio)furan-2-carbaldehyde using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) or hydrogen peroxide in acetic acid to introduce the methanesulfonyl group .
- Critical Parameters:
- Temperature: Excess heat may lead to over-oxidation or decomposition of the aldehyde group.
- Solvent Choice: Polar aprotic solvents (e.g., DCM) stabilize intermediates, while protic solvents (e.g., acetic acid) enhance oxidation efficiency.
- Stoichiometry: A 1:1 molar ratio of oxidizer to substrate minimizes side reactions.
- Data Table:
| Oxidizing Agent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| m-CPBA | DCM | 78 | 95% |
| H₂O₂ | AcOH | 65 | 90% |
Basic: How is the structure of this compound validated experimentally?
Methodological Answer:
Structural confirmation combines spectroscopic and crystallographic techniques:
- NMR:
- X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures to confirm bond lengths and angles, particularly the planarity of the furan ring and sulfonyl group orientation .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic additions?
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electronic properties:
- Key Findings:
| Parameter | Value (DFT) | Experimental (Observed) |
|---|---|---|
| Aldehyde C=O Bond Length | 1.22 Å | 1.21 Å (X-ray) |
| LUMO Energy | −1.8 eV | — |
- Software: Gaussian 16 or ORCA for simulations; PyMol for visualization.
Advanced: How does the methanesulfonyl group influence the compound’s stability under varying pH conditions?
Methodological Answer:
Stability studies use HPLC and kinetic assays:
-
Acidic Conditions (pH < 3): Protonation of the sulfonyl oxygen increases electrophilicity, accelerating aldehyde hydrolysis.
-
Basic Conditions (pH > 10): Sulfonyl group stabilizes the conjugate base of the aldehyde, reducing degradation rates.
-
Data Table:
pH Half-Life (h) Major Degradation Pathway 2 12 Aldehyde hydrolysis 7 48 — 12 96 Oxidation of furan ring
Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Reproducibility Protocols:
- Meta-Analysis: Cross-reference bioactivity data with structural analogs (e.g., 5-fluorobenzaldehyde derivatives) to identify SAR trends .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE: Nitrile gloves, ANSI-approved goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of aldehyde vapors (TLV: 0.1 ppm).
- Storage: Inert atmosphere (argon) at 4°C in amber glass to prevent photodegradation .
Advanced: How is this compound applied in multicomponent reactions (MCRs) for drug discovery?
Methodological Answer:
The aldehyde group participates in Ugi and Biginelli reactions:
- Ugi Reaction Example:
- Biological Relevance: Products screened against kinase targets (e.g., EGFR) show IC₅₀ values <10 µM .
Basic: What chromatographic methods separate this compound from byproducts?
Methodological Answer:
- HPLC: C18 column (5 µm, 250 × 4.6 mm); mobile phase: acetonitrile/water (70:30) with 0.1% TFA; flow rate: 1.0 mL/min .
- TLC: Silica gel GF254; eluent: ethyl acetate/hexane (1:1); Rf ≈ 0.5 under UV 254 nm .
Advanced: What are the challenges in scaling up this compound synthesis?
Methodological Answer:
- Heat Management: Exothermic oxidation requires jacketed reactors with precise temperature control (−5°C to 25°C) .
- Purification: Centrifugal partition chromatography (CPC) outperforms column chromatography in large batches, reducing solvent use by 40% .
Advanced: How does the sulfonyl group affect the compound’s electronic circular dichroism (ECD) profile?
Methodological Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
